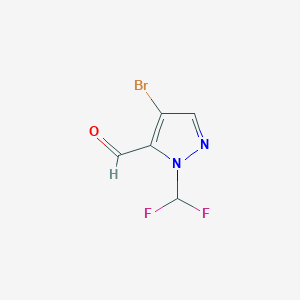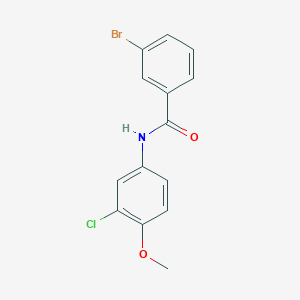![molecular formula C23H24N2O8 B12460846 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxyphenyl and oxopyrrolidine groups, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Methoxyphenylacetic Acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.
Formation of 3,5-Dimethoxybenzoyl Chloride: This involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 3-methoxyphenylacetic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of methoxybenzoic acids.
Reduction: Formation of methoxybenzyl alcohols.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The methoxy and carbonyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 3-(3-Methoxyphenyl)propionic acid
- Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester
- 2-{[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C23H24N2O8 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-[(3,5-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H24N2O8/c1-30-17-6-4-5-14(7-17)20(26)13-33-23(29)16-10-21(27)25(12-16)24-22(28)15-8-18(31-2)11-19(9-15)32-3/h4-9,11,16H,10,12-13H2,1-3H3,(H,24,28) |
InChIキー |
LERGFFVUSPWSAZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12460765.png)
![methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460768.png)

![2-{2-[(Furan-2-ylcarbonyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B12460784.png)

![1,1'-Benzene-1,3-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}](/img/structure/B12460788.png)
![2-Oxo-2-phenylethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460795.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460805.png)
![(1R,3aR,4aS,6aS,8S,10aS,10bS,11S,12S,12aS)-12-acetoxy-1-acetyl-8-(((2R,4R,5R,6R)-5-(((2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10a,12a-dimethyltetradecahydro-1H-cyclopenta[1,2]phenanthro[1,10a-b]oxiren-11-yl 2-methylbutanoate](/img/structure/B12460808.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B12460815.png)


![N-(2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460831.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)
